molecular formula C10H16N2 B13213558 1-(6-Methylpyridin-2-yl)butan-1-amine

1-(6-Methylpyridin-2-yl)butan-1-amine

Cat. No.: B13213558
M. Wt: 164.25 g/mol
InChI Key: QRLWHOMNKCAALD-UHFFFAOYSA-N
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Description

Significance of Pyridine-Substituted Amine Scaffolds in Modern Organic Synthesis

The pyridine (B92270) ring is a fundamental nitrogen-containing heterocycle that serves as a cornerstone in medicinal chemistry and materials science. researchgate.netchemijournal.com As an isostere of benzene, this six-membered aromatic ring is a "privileged scaffold," frequently incorporated into a vast array of pharmaceutical agents and agrochemicals. rsc.orgsarchemlabs.com Reports indicate that the pyridine nucleus is a component in over 7,000 existing drug candidates. nih.gov Its significance stems from several key chemical properties. The nitrogen atom in the pyridine ring imparts basicity and nucleophilicity, and its lone pair of electrons can participate in hydrogen bonding with biological receptors, which can enhance the pharmacokinetic properties of drug molecules. sarchemlabs.comnih.gov

Pyridine-substituted amines are particularly important. These molecules combine the versatile chemical properties of the pyridine ring with the structural and functional significance of the amine group. Chiral amines containing a pyridine ring are critical structural units in many pharmacologically active compounds and serve as essential ligands in asymmetric catalysis. rsc.org The pyridine nitrogen's ability to coordinate with transition metals makes these compounds valuable in creating chiral bidentate and tridentate ligands for various catalytic processes. rsc.orgacs.org This dual functionality makes pyridine-containing amine scaffolds a subject of continuous research and development in the pursuit of novel therapeutics and efficient chemical transformations. rsc.org

Overview of Key Methodologies for the Preparation of Chiral Amines

The synthesis of enantiomerically pure chiral amines is a central goal in organic chemistry, given their prevalence in pharmaceuticals, agrochemicals, and as chiral auxiliaries. nih.gov A variety of powerful methodologies have been developed to achieve high levels of stereoselectivity.

One of the most direct and widely used methods is the asymmetric reductive amination (ARA) of prochiral ketones or aldehydes. acs.org This process typically involves the condensation of a carbonyl compound with an amine to form an imine intermediate, which is then reduced enantioselectively using a chiral catalyst and a hydrogen source. rsc.orgacs.org Transition-metal catalysts, particularly those based on iridium and ruthenium, are often employed for their high efficiency and selectivity. rsc.orgnih.gov

Other key strategies include:

Asymmetric Hydrogenation: The direct hydrogenation of pre-formed prochiral imines, enamines, or N-heteroaromatic compounds using chiral transition-metal catalysts is a highly effective route. nih.gov

Nucleophilic Addition to Imines: The addition of organometallic reagents to imines bearing a chiral auxiliary or in the presence of a chiral catalyst provides access to a-branched amines.

Dynamic Kinetic Resolution (DKR): This powerful strategy allows for the conversion of a racemic starting material, such as an alcohol, into a single enantiomer of the desired amine product with a theoretical maximum yield of 100%. chinesechemsoc.org

Asymmetric Aza-Michael Reactions: The conjugate addition of amines or amides to α,β-unsaturated compounds, facilitated by organocatalysts, is an effective method for forming new C–N bonds stereoselectively. nih.gov

These methodologies, summarized in the table below, form the toolkit for the modern synthetic chemist to produce optically active amines for a wide range of applications.

MethodologyDescriptionKey Features
Asymmetric Reductive Amination (ARA) Condensation of a carbonyl with an amine followed by asymmetric reduction of the resulting imine.Operationally simple, high atom economy, widely applicable.
Asymmetric Hydrogenation Direct reduction of C=N bonds (imines, enamines) using a chiral catalyst and hydrogen gas.High efficiency, clean reaction conditions.
Dynamic Kinetic Resolution (DKR) Conversion of a racemic mixture into a single enantiomer of a product via a racemizing substrate.High theoretical yield (up to 100%), efficient for specific substrates.
Asymmetric Aza-Michael Addition Conjugate addition of a nitrogen nucleophile to an α,β-unsaturated system.Effective for C-N bond formation, often uses organocatalysts.

Contextualizing 1-(6-Methylpyridin-2-yl)butan-1-amine within Heterocyclic Amine Research

The specific compound, this compound, is a chiral primary amine belonging to the class of pyridine-substituted amines. While detailed research findings and experimental data for this exact molecule are not extensively documented in publicly available literature, its structural features allow for its contextualization within the broader field.

PropertyValue
Chemical Formula C10H16N2
Molecular Weight 164.25 g/mol
Structure A butylamine (B146782) chain with the amino group at the 1-position, which is also attached to the 2-position of a 6-methylpyridine ring.

The structure contains a stereocenter at the carbon atom bonded to both the pyridine ring and the amino group, meaning it can exist as two enantiomers. Its synthesis would likely employ the established methodologies for chiral amine preparation. A plausible and direct synthetic route would be the asymmetric reductive amination of the corresponding ketone, 1-(6-methylpyridin-2-yl)butan-1-one. This approach, utilizing a suitable amine source (like ammonia) and a chiral transition-metal catalyst, aligns with modern, efficient methods for producing enantiomerically enriched pyridyl amines. rsc.orgacs.org

The presence of the 6-methylpyridine moiety makes it a derivative of 2-aminopyridine, a common structural motif in medicinal chemistry. The combination of a chiral amine center and a pyridine ring suggests its potential utility as a building block for more complex molecules or as a chiral ligand in asymmetric catalysis, similar to other 1-(pyridin-2-yl)ethan-1-amine derivatives. rsc.org Further research would be necessary to isolate, characterize, and explore the specific properties and potential applications of its enantiopure forms.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

IUPAC Name

1-(6-methylpyridin-2-yl)butan-1-amine

InChI

InChI=1S/C10H16N2/c1-3-5-9(11)10-7-4-6-8(2)12-10/h4,6-7,9H,3,5,11H2,1-2H3

InChI Key

QRLWHOMNKCAALD-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=CC=CC(=N1)C)N

Origin of Product

United States

Synthetic Strategies for 1 6 Methylpyridin 2 Yl Butan 1 Amine and Analogues

Retrosynthetic Analysis and Target Molecule Disconnection

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.comadvancechemjournal.com For the target molecule (TM), 1-(6-Methylpyridin-2-yl)butan-1-amine, several logical disconnections can be proposed to devise potential synthetic routes.

The most apparent disconnection is at the newly formed chiral center, specifically the Carbon-Nitrogen (C-N) bond. This leads to two primary synthons: an electrophilic 1-(6-methylpyridin-2-yl)butyl fragment and a nucleophilic amine source, or vice versa. This strategy points towards methods like reductive amination.

A second key disconnection is the Carbon-Carbon (C-C) bond between the pyridine (B92270) ring and the butan-1-amine side chain. This approach suggests building the side chain onto a pre-functionalized pyridine ring, utilizing organometallic coupling reactions.

These primary disconnections are illustrated below:

Route A (C-N bond disconnection): This pathway suggests the formation of the amine as the final key step. The immediate precursor would be a carbonyl compound, 1-(6-methylpyridin-2-yl)butan-1-one, which can be reacted with an ammonia (B1221849) equivalent in a reductive amination process. youtube.comyoutube.com

Route B (C-C bond disconnection): This strategy involves forming the bond between the pyridine C2 position and the C1 of the butylamine (B146782) chain. This could involve the reaction of a 2-pyridyl organometallic reagent with an electrophilic four-carbon amine-containing fragment.

These approaches guide the selection of specific reactions and the synthesis of necessary precursors, which will be detailed in the subsequent sections.

Direct Amine Synthesis Methodologies Applicable to Pyridine Derivatives

Several methods can be employed to introduce the amine functionality onto a pre-existing pyridine-containing framework.

Reductive amination is a powerful and widely used method for synthesizing amines from carbonyl compounds. wikipedia.org This one-pot reaction involves the initial formation of an imine or enamine intermediate from the reaction of a ketone or aldehyde with an amine, followed by its in-situ reduction to the corresponding amine. youtube.comorganic-chemistry.org

For the synthesis of this compound, this strategy would typically involve the precursor ketone, 1-(6-methylpyridin-2-yl)butan-1-one. This ketone can be reacted with ammonia or an ammonia source (like ammonium (B1175870) formate) in the presence of a suitable reducing agent to yield the target primary amine.

A variety of reducing agents can be employed for this transformation, each with its own advantages regarding reactivity, selectivity, and reaction conditions.

Table 1: Common Reducing Agents for Reductive Amination

Reducing AgentAbbreviationTypical ConditionsNotes
Sodium CyanoborohydrideNaBH₃CNMethanol, pH 6-7Effective at mildly acidic pH where imine formation is favorable. Toxic cyanide byproduct. youtube.com
Sodium TriacetoxyborohydrideSTAB, NaBH(OAc)₃Dichloroethane (DCE), Acetic AcidMild and selective, does not reduce the starting ketone. Tolerates a wide range of functional groups.
Hydrogen (H₂) with Metal CatalystH₂/Pd, Pt, NiHigh pressure, various solventsCan be highly efficient but may require specialized equipment. Can sometimes lead to over-alkylation. wikipedia.org
Formic Acid / Formates-HeatUsed in the Leuckart–Wallach and Eschweiler–Clarke reactions. wikipedia.org

This method is highly versatile and represents one of the most direct routes to the target molecule, provided the precursor ketone is accessible.

Nucleophilic substitution is a fundamental reaction for forming C-N bonds. In the context of pyridine chemistry, nucleophilic aromatic substitution (SNAr) on halopyridines is a common strategy for synthesizing aminopyridine derivatives. youtube.com 2-Halopyridines are particularly susceptible to SNAr reactions due to the electron-withdrawing nature of the ring nitrogen, which stabilizes the intermediate Meisenheimer complex. nih.gov

While this method is not a direct route to this compound itself, it is highly applicable for creating analogues where an amino group is directly attached to the pyridine ring. For example, 2-bromo-6-methylpyridine (B113505) can react with various primary or secondary amines, often under high temperatures or with transition metal catalysis (e.g., Buchwald-Hartwig amination), to yield 2-amino-6-methylpyridine (B158447) derivatives. nih.govnih.gov

Scheme: General SNAr reaction on a 2-halopyridine.

Recent advancements have enabled these substitutions under milder conditions, for instance, by using microwave heating or by activating the pyridine ring through N-alkylation. nih.govtandfonline.com This approach is invaluable for building a library of related aminated pyridine compounds.

Direct C-H functionalization has emerged as a powerful, atom-economical strategy in modern organic synthesis. acs.org C-H amination reactions allow for the direct conversion of a carbon-hydrogen bond into a carbon-nitrogen bond, avoiding the need for pre-functionalized starting materials like halides. nih.gov

For pyridine systems, C-H amination can be challenging due to the electronic nature of the ring, but several methods have been developed. These often involve transition-metal catalysis (e.g., using copper, rhodium, or palladium) and a directing group to control regioselectivity. rsc.org For example, copper-promoted ortho-directed C–H amination of 2-arylpyridines has been demonstrated. rsc.org While direct C-H amination of the butyl side chain at the C1 position is not a standard transformation, these methodologies are highly relevant for the synthesis of analogues, allowing for the introduction of amino groups at various positions on the pyridine core that might be inaccessible through classical methods. chemrxiv.org

Construction of the Pyridine-Amine Framework via Coupling Reactions

An alternative to forming the C-N bond late in the synthesis is to construct the C-C bond between the pyridine ring and the side chain. This can be achieved through various cross-coupling reactions, which typically involve an organometallic reagent and an electrophilic partner. researchgate.net

A plausible route would involve the reaction of a 2-pyridyl organometallic species with an imine derived from butyraldehyde (B50154). For instance, 2-lithiated 6-methylpyridine (generated by deprotonation of 2,6-lutidine) or a 2-pyridyl Grignard reagent (formed from 2-bromo-6-methylpyridine) could act as the nucleophile. Addition of this organometallic reagent to an appropriately N-protected imine of butyraldehyde would generate the desired carbon skeleton. Subsequent deprotection would yield the target amine.

Scheme: Grignard addition to an imine for C-C bond formation.

Modern coupling reactions like the Suzuki, Negishi, or Stille reactions could also be adapted. For instance, a Negishi coupling could be performed between 2-bromo-6-methylpyridine and an organozinc reagent derived from a protected 1-aminobutyl halide. These methods offer a high degree of control and functional group tolerance.

Synthesis of Precursors and Related 6-Methylpyridin-2-yl Systems

The success of any synthetic strategy hinges on the availability of the required starting materials. Several key precursors for the synthesis of this compound can be prepared from simple, commercially available compounds like 2,6-lutidine (2,6-dimethylpyridine).

2-Bromo-6-methylpyridine: This is a versatile intermediate for many coupling and substitution reactions. nbinno.com It can be synthesized from 2-amino-6-methylpyridine via a Sandmeyer-type reaction using sodium nitrite (B80452) and hydrogen bromide. chemicalbook.com Another approach is the direct bromination of 2-methylpyridine.

6-Methyl-2-pyridinecarboxaldehyde: This aldehyde is the direct precursor for a reductive amination route. nih.gov It can be prepared by the oxidation of the corresponding alcohol, 2-hydroxymethyl-6-methylpyridine, which in turn can be synthesized from 2,6-lutidine. Alternatively, 6-methyl-2-pyridinecarboxylic acid can be reduced to the aldehyde. chemicalbook.com

6-Methyl-2-pyridinecarbonitrile: This nitrile is a stable precursor that can be converted to other functional groups. echemi.comcymitquimica.comsigmaaldrich.com For example, it can be reduced to an aminomethyl group or hydrolyzed to a carboxylic acid.

6-Methyl-2-vinylpyridine: This compound can serve as a starting point for elaborating the butyl side chain. nih.gov For instance, hydroformylation could introduce a carbonyl group, or a Michael addition could be used to add nucleophiles. wikipedia.org It can be synthesized from 2,6-lutidine by condensation with formaldehyde (B43269) followed by dehydration. wikipedia.org

Table 2: Summary of Key Precursor Syntheses

PrecursorStarting MaterialKey ReagentsReference
2-Bromo-6-methylpyridine2-Amino-6-methylpyridineHBr, Br₂, NaNO₂ chemicalbook.com
6-Methyl-2-pyridinecarboxylic acid2,6-LutidineKMnO₄ chemicalbook.com
6-Methyl-2-vinylpyridine2,6-LutidineFormaldehyde wikipedia.org

The strategic selection and synthesis of these precursors are fundamental to the efficient and successful construction of this compound and its derivatives.

Enantioselective Synthesis of Chiral 1 6 Methylpyridin 2 Yl Butan 1 Amine

Challenges and Advances in Asymmetric Synthesis of α-Chiral Amines

The synthesis of enantiomerically pure α-chiral amines is a cornerstone of modern organic and medicinal chemistry, as these structural motifs are present in a vast array of pharmaceuticals, agrochemicals, and natural products. nih.govrsc.org Despite their importance, the direct and efficient synthesis of these compounds presents several significant challenges. One of the most direct methods, the asymmetric hydrogenation of prochiral imines, is often complicated by the inherent properties of the C=N double bond. dicp.ac.cn Imines are generally more challenging substrates than ketones due to their potential for E/Z isomerization, susceptibility to hydrolysis, and the nucleophilic nature of the nitrogen atom, which can lead to catalyst inhibition or poisoning by the amine product. nih.govdicp.ac.cn

Recent decades have seen remarkable progress in overcoming these hurdles. Advances have been driven by the development of novel chiral catalysts, including transition-metal complexes, organocatalysts, and biocatalysts. acs.orgrsc.orgresearchgate.net These modern methods offer highly efficient and selective routes to α-chiral amines, often under mild conditions and with high enantioselectivity. nih.gov Key advancements include the design of modular chiral ligands for metal catalysts, the emergence of Brønsted acid and primary amine organocatalysis, and the engineering of enzymes with expanded substrate scopes and enhanced stability. acs.orgnih.govresearchgate.net These innovations have not only improved the synthesis of known chiral amines but have also enabled the construction of increasingly complex molecular architectures. rsc.org

Catalytic Asymmetric Methodologies

Transition Metal-Catalyzed Asymmetric Hydrogenation of Imines and Enamides

Transition metal-catalyzed asymmetric hydrogenation (AH) stands as one of the most powerful and widely used strategies for the synthesis of α-chiral amines from prochiral imines and their derivatives. nih.gov This method offers a direct, atom-economical route to the target amine. The synthesis of chiral 1-(6-methylpyridin-2-yl)butan-1-amine via this approach would involve the asymmetric reduction of the corresponding prochiral imine, 1-(6-methylpyridin-2-yl)butan-1-imine.

The success of this methodology hinges on the design of the chiral catalyst, which typically consists of a transition metal (e.g., Iridium, Rhodium, Ruthenium, or Palladium) complexed with a chiral ligand. acs.org Chiral phosphorus-containing ligands, such as P-stereogenic phosphines and phosphino-oxazolines, have been instrumental in achieving high levels of enantiocontrol. acs.org The catalyst facilitates the addition of hydrogen across the C=N double bond with a distinct facial preference, thereby establishing the stereocenter.

A significant challenge in the AH of imines is the potential for catalyst deactivation by the resulting amine product. dicp.ac.cn To counter this, additives such as acids or iodine are often employed. For instance, a combination of acetic acid and iodine has been shown to facilitate rhodium-catalyzed hydrogenations, while acids can prevent the deactivation of iridium catalysts. dicp.ac.cn The development of catalysts that are tolerant to the amine product and can operate under low hydrogen pressures has been a major focus of research. dicp.ac.cn The industrial production of (S)-metolachlor, an herbicide, on a multi-ton scale via asymmetric imine hydrogenation highlights the robustness and scalability of this technology. nih.govdicp.ac.cn

Table 1: Examples of Transition Metal Catalysts for Asymmetric Imine Hydrogenation This table is illustrative and shows catalysts used for analogous substrates.

Catalyst/Ligand Metal Substrate Type Typical Enantioselectivity (ee) Reference
(S,S)-f-Binaphane Iridium N-Alkyl Imines Up to 90% nih.gov
BenzP* Nickel N-Aryl Imino Esters Up to 98% acs.org
(S,S)-f-binaphane Palladium Cyclic N-Sulfonyl Imines Up to 99% acs.org
Chiral Diamine/HA Iridium N-Aryl Imines Up to 98% nih.gov

Organocatalytic Approaches for Stereoselective Amine Synthesis

Organocatalysis has emerged as a powerful alternative to metal-based systems, utilizing small, chiral organic molecules to catalyze asymmetric transformations. beilstein-journals.org For the synthesis of chiral this compound, organocatalytic reductive amination of the precursor ketone, 1-(6-methylpyridin-2-yl)butan-1-one, is a highly viable strategy. This approach avoids the pre-formation and isolation of potentially unstable imines. researchgate.net

A prominent method involves the use of chiral Brønsted acids, particularly chiral phosphoric acids (CPAs). scispace.com In this process, the CPA activates the in situ-formed imine intermediate by protonating the nitrogen atom. This activation facilitates hydride transfer from a mild reducing agent, such as a Hantzsch ester. scispace.com The chiral environment created by the catalyst directs the hydride addition to one face of the imine, leading to the formation of the enantioenriched amine. The mechanism relies on a network of hydrogen bonds between the catalyst, the imine, and the Hantzsch ester to achieve high stereocontrol. scispace.com

Alternatively, chiral primary amines can serve as organocatalysts. rsc.org These catalysts react with the ketone to form a chiral iminium ion, which then undergoes a stereoselective reaction before being hydrolyzed to release the chiral product and regenerate the catalyst. While often used for reactions like Michael additions or Friedel-Crafts alkylations, the underlying principle of activating a substrate via iminium ion formation is central to this field of organocatalysis. nih.gov The development of highly effective catalysts, such as those derived from BINOL or amino acids, has made organocatalysis a practical and versatile tool for synthesizing a diverse range of chiral amines with excellent enantioselectivity. rsc.orgbeilstein-journals.org

Table 2: Representative Organocatalysts for Chiral Amine Synthesis

Catalyst Type Example Catalyst Reaction Type Activation Mode Reference
Chiral Phosphoric Acid BINOL-derived Phosphoric Acid Reductive Amination Brønsted Acid Catalysis (H-bonding) researchgate.netscispace.com
Chiral Disulfonimide Disulfonimide 45 Hosomi–Sakurai reaction Brønsted Acid Catalysis beilstein-journals.org
Chiral Primary Amine Amino acid-derived amines Various (e.g., Aldol, Mannich) Enamine/Iminium Ion Formation rsc.org
Chiral Diarylprolinol Silyl Ether Jørgensen-Hayashi catalyst Michael Addition Iminium Ion Formation nih.gov

Biocatalytic Transformations Utilizing Amine Dehydrogenases and Transaminases

Biocatalysis offers a highly selective and environmentally sustainable route to chiral amines, operating under mild aqueous conditions. nih.gov Two key enzyme classes, amine dehydrogenases (AmDHs) and amine transaminases (ATAs), are particularly effective for the synthesis of α-chiral amines like this compound from its corresponding ketone precursor. frontiersin.org

Amine Dehydrogenases (AmDHs) catalyze the direct reductive amination of a ketone. nih.gov Using ammonia (B1221849) as the amine source and a nicotinamide (B372718) cofactor (NADH or NADPH) as the hydride donor, AmDHs convert the ketone directly into the corresponding primary amine. nih.gov A key advantage of this method is the generation of water as the sole byproduct, making it an exceptionally clean process. The stereoselectivity is dictated by the enzyme's active site, and protein engineering has been used to develop AmDHs that can accept a broader range of substrates beyond their natural α-keto acids, yielding products with excellent stereoselectivity. nih.gov

Amine Transaminases (ATAs) , also known as ω-transaminases, catalyze the transfer of an amino group from a sacrificial amine donor (such as isopropylamine (B41738) or D-alanine) to a prochiral ketone acceptor. nih.gov This reaction, which uses pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor, produces the desired chiral amine and a ketone byproduct (e.g., acetone (B3395972) from isopropylamine). nih.gov A major challenge with ATAs is the unfavorable reaction equilibrium, which often requires strategies like using a large excess of the amine donor or in situ product removal to drive the reaction to completion. nih.gov Despite this, the high stereoselectivity of ATAs has led to their successful industrial application, most notably in the synthesis of the antidiabetic drug sitagliptin. nih.gov

Table 3: Comparison of Amine Dehydrogenase and Transaminase Biocatalysis

Feature Amine Dehydrogenase (AmDH) Amine Transaminase (ATA)
Reaction Reductive amination of a ketone Amino group transfer to a ketone
Amine Source Ammonia Sacrificial amine (e.g., isopropylamine)
Cofactor NAD(P)H Pyridoxal 5'-phosphate (PLP)
Byproduct Water Ketone (e.g., acetone)
Key Advantage High atom economy, clean process High stereoselectivity, broad substrate scope through engineering
Key Challenge Requires cofactor regeneration Often unfavorable equilibrium
Reference nih.govfrontiersin.org researchgate.netnih.gov

Diastereoselective Synthesis Utilizing Chiral Auxiliaries

The use of chiral auxiliaries is a classical yet highly effective and reliable strategy for controlling stereochemistry. This method involves covalently attaching an enantiopure molecule (the auxiliary) to a prochiral substrate. The auxiliary then directs a subsequent stereoselective transformation, after which it is cleaved to yield the enantioenriched product. acs.org

For the synthesis of chiral this compound, a common and powerful approach involves the use of a chiral sulfinamide auxiliary, such as (R)- or (S)-2-methylpropane-2-sulfinamide (Ellman's auxiliary). osi.lv The synthesis would proceed via the following steps:

Condensation: The prochiral ketone, 1-(6-methylpyridin-2-yl)butan-1-one, is condensed with the chiral sulfinamide to form an N-sulfinylimine. This reaction is typically acid-catalyzed.

Diastereoselective Reduction: The C=N bond of the N-sulfinylimine is then reduced using a hydride reagent (e.g., NaBH₄, L-Selectride). The bulky tert-butylsulfinyl group effectively shields one face of the imine, forcing the hydride to attack from the less hindered face. This directed attack results in the formation of one diastereomer of the corresponding sulfinamide in high preference.

Auxiliary Cleavage: The final step involves the hydrolytic cleavage of the N-S bond under acidic conditions (e.g., HCl in an alcohol solvent) to release the desired chiral primary amine and the recovered chiral auxiliary.

This methodology is highly regarded for its predictability, broad substrate scope, and the high diastereoselectivities that are often achieved. osi.lv While it is a stoichiometric approach, the auxiliary can often be recovered and reused, mitigating some of the cost and atom economy concerns. harvard.edu

Table 4: Common Chiral Auxiliaries for Amine Synthesis

Chiral Auxiliary Type/Application Key Feature Reference
2-Methylpropane-2-sulfinamide (Ellman's Auxiliary) Sulfinamide for imine reduction Broad applicability, high diastereoselectivity, stable intermediate osi.lv
Pseudoephedrine/Pseudoephenamine Amide for α-alkylation Forms crystalline derivatives, allows access to acids, ketones, alcohols harvard.edu
(R)-1-(4-Methoxyphenyl)ethanamine Amine for diimine reactions Used for diastereoselective addition to glyoxal-derived diimines researchgate.net
Phenylglycinol Amine for radical reactions Source of nitrogen and chiral information in photocatalytic processes acs.org

Reactivity Profiles and Chemical Transformations of 1 6 Methylpyridin 2 Yl Butan 1 Amine

Nucleophilic Character and Derivatization of the Amine Moiety

The primary amine group in 1-(6-methylpyridin-2-yl)butan-1-amine is a key center of reactivity due to the lone pair of electrons on the nitrogen atom, which makes it both a potent nucleophile and a base. libretexts.org This nucleophilicity allows for a variety of derivatization reactions at the amine moiety, primarily through alkylation and acylation.

Alkylation: The reaction of the primary amine with alkyl halides proceeds via a nucleophilic substitution mechanism, typically SN2. jove.commsu.edu However, the direct alkylation of primary amines can be challenging to control, often leading to a mixture of mono- and polyalkylated products. jove.comwikipedia.orgmasterorganicchemistry.com The initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to further reaction to form a tertiary amine and subsequently a quaternary ammonium (B1175870) salt. jove.com To favor monoalkylation, a large excess of the amine can be used. jove.com

ReagentProduct TypeReaction Conditions
Alkyl Halide (e.g., R-X)Secondary AmineExcess of this compound
Alkyl Halide (e.g., R-X)Tertiary Amine, Quaternary SaltStoichiometric or excess alkyl halide

Acylation: Acylation of the primary amine is a more controlled and synthetically useful transformation. byjus.com Reaction with acid chlorides or acid anhydrides in the presence of a non-nucleophilic base (like pyridine (B92270), which can also act as the solvent) readily forms stable N-substituted amides. libretexts.orgorgoreview.com The resulting amide is significantly less nucleophilic and basic than the starting amine due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group, thus preventing over-acylation. libretexts.orgorgoreview.com This reaction is generally high-yielding and proceeds under mild conditions. libretexts.org

ReagentProduct TypeBase
Acid Chloride (RCOCl)N-substituted AmidePyridine, Triethylamine
Acid Anhydride (B1165640) ((RCO)₂O)N-substituted AmidePyridine, Triethylamine
Benzenesulfonyl chlorideSulfonamideAqueous base (Hinsberg test) msu.edu

Reactions Involving the Pyridine Nitrogen Atom

The nitrogen atom within the pyridine ring of this compound possesses a lone pair of electrons in an sp² hybrid orbital, making it basic and available for reactions with electrophiles. uoanbar.edu.iq

Basicity and Salt Formation: The pyridine nitrogen is basic and will react with acids to form pyridinium (B92312) salts. This is a fundamental property of pyridines. uoanbar.edu.iq

N-Oxidation: The pyridine nitrogen can be oxidized to form a pyridine N-oxide. semanticscholar.orgchemtube3d.com Common oxidizing agents for this transformation include hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA). chemtube3d.comarkat-usa.org The formation of the N-oxide is a significant transformation as it alters the electronic properties of the pyridine ring, making it more susceptible to both electrophilic and nucleophilic substitution. semanticscholar.orgwikipedia.org Specifically, it activates the 2- and 4-positions for nucleophilic attack. researchgate.net

Quaternization: Similar to other tertiary amines, the pyridine nitrogen can be alkylated by reaction with alkyl halides to form quaternary pyridinium salts, a reaction known as the Menshutkin reaction. wikipedia.orggcwgandhinagar.com This reaction introduces a permanent positive charge on the pyridine nitrogen.

ReagentProduct Type
Protic Acid (e.g., HCl)Pyridinium Salt
Peroxy Acid (e.g., m-CPBA)Pyridine N-oxide
Alkyl Halide (e.g., CH₃I)N-Alkylpyridinium Salt

Electrophilic Reactivity and Functionalization of the Pyridine Ring

The pyridine ring is an electron-deficient aromatic system, making it significantly less reactive towards electrophilic aromatic substitution (EAS) than benzene. quimicaorganica.orgpearson.comquora.com The electronegative nitrogen atom deactivates the ring towards electrophilic attack. uoanbar.edu.iqpearson.com Furthermore, under the acidic conditions often required for EAS, the pyridine nitrogen is protonated, further deactivating the ring. uoanbar.edu.iq

When electrophilic substitution does occur, it is directed primarily to the 3- and 5-positions, as attack at the 2-, 4-, or 6-positions results in an unstable resonance intermediate where the positive charge is placed on the electronegative nitrogen atom. quimicaorganica.org Given the presence of substituents at the 2- and 6-positions in this compound, electrophilic attack would be expected to occur at the 3- or 5-position, though requiring harsh reaction conditions.

Activation of the ring towards electrophilic substitution can be achieved by converting the pyridine to its N-oxide. The N-oxide group is electron-donating through resonance, which activates the 2- and 4-positions towards electrophilic attack. semanticscholar.orgwikipedia.org Following the substitution reaction, the N-oxide can be deoxygenated to restore the pyridine ring. wikipedia.org

ReactionReagentPosition of SubstitutionConditions
NitrationHNO₃/H₂SO₄3- or 5-positionVigorous
SulfonationSO₃/H₂SO₄3- or 5-positionVigorous
BrominationBr₂/FeBr₃3- or 5-positionVigorous

Formation of Iminium and Related Intermediates

The primary amine of this compound can react with aldehydes or ketones to form imines (also known as Schiff bases) via a nucleophilic addition-elimination mechanism. masterorganicchemistry.combritannica.com This reaction is typically catalyzed by mild acid. masterorganicchemistry.comlibretexts.orglibretexts.org The process involves the initial nucleophilic attack of the amine on the carbonyl carbon, followed by the formation of a carbinolamine intermediate. libretexts.orgscispace.com Protonation of the hydroxyl group of the carbinolamine, followed by the elimination of water, generates a resonance-stabilized iminium ion. libretexts.orgwikipedia.orgchemistrysteps.com Subsequent deprotonation of the nitrogen atom yields the neutral imine. masterorganicchemistry.comlibretexts.org

Reaction Steps for Imine Formation:

Nucleophilic addition of the primary amine to the carbonyl group. libretexts.org

Proton transfer to form a carbinolamine. libretexts.org

Protonation of the hydroxyl group to form a good leaving group (water). libretexts.org

Elimination of water to form an iminium ion. libretexts.orgchemistrysteps.com

Deprotonation to yield the final imine product. libretexts.org

Advanced Derivatization Strategies for Spectroscopic and Chromatographic Applications

To facilitate analysis by techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), derivatization of this compound is often necessary. This is because the primary amine may lack a suitable chromophore for UV detection or may not be sufficiently volatile or thermally stable for GC analysis. thermofisher.comsigmaaldrich.com

For HPLC Analysis: Derivatization often involves reacting the primary amine with a labeling reagent to attach a fluorescent or UV-absorbing tag. thermofisher.com

Fluorescent Labeling: Reagents such as dansyl chloride, o-phthalaldehyde (B127526) (OPA), and 9-fluorenylmethyl chloroformate (FMOC-Cl) react with the primary amine to produce highly fluorescent derivatives, enabling sensitive detection. thermofisher.comnih.govnih.govacs.org Succinimidyl esters of various fluorescent dyes are also commonly used for this purpose. jenabioscience.combiotium.com

UV-Absorbing Labels: Other reagents can be used to introduce a strong chromophore for enhanced UV detection.

For GC Analysis: Derivatization aims to increase the volatility and thermal stability of the analyte while improving its chromatographic properties. sigmaaldrich.comiu.edu

Acylation: Reaction with reagents like trifluoroacetic anhydride (TFAA) converts the polar amine into a less polar, more volatile amide. iu.edu

Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) replace the active hydrogen on the nitrogen with a trimethylsilyl (B98337) (TMS) group, increasing volatility and thermal stability. sigmaaldrich.comiu.edu

These derivatization strategies are crucial for the quantitative and qualitative analysis of this compound in various matrices.

Analytical TechniqueDerivatization GoalExample Reagents
HPLCIntroduce fluorescent or UV tagDansyl chloride, OPA, FMOC-Cl thermofisher.comnih.govnih.gov
GCIncrease volatility and stabilityTFAA, BSTFA sigmaaldrich.comiu.eduoup.com

Catalytic Applications and Coordination Chemistry of 1 6 Methylpyridin 2 Yl Butan 1 Amine

1-(6-Methylpyridin-2-yl)butan-1-amine as a Ligand in Metal Complexes

There is currently no available scientific literature detailing the use of this compound as a ligand in metal complexes. The subsequent sections will, therefore, discuss the general principles and applications of similar pyridine-amine ligands in coordination chemistry and catalysis.

Design and Synthesis of Transition Metal Complexes with Pyridine-Amine Ligands

The synthesis of transition metal complexes with pyridine-amine ligands is a well-established field. Typically, the pyridine-amine compound, acting as a bidentate or tridentate ligand, is reacted with a suitable metal salt (e.g., of ruthenium, rhodium, iridium, palladium, or copper) in an appropriate solvent. The design of these complexes often focuses on creating a specific coordination environment around the metal center to influence its catalytic activity and selectivity. The steric and electronic properties of the pyridine-amine ligand are crucial in this regard. For a hypothetical complex of this compound, the methyl group on the pyridine (B92270) ring and the butyl group on the amine would introduce specific steric bulk that could be exploited in catalyst design.

Application in Stereoselective Bond-Forming Reactions

Chiral pyridine-amine ligands are extensively used in asymmetric catalysis to control the stereochemical outcome of chemical reactions. For instance, ruthenium(II) complexes of chiral diamine ligands derived from 1-(pyridin-2-yl)ethan-1-amine have been successfully employed in the asymmetric transfer hydrogenation of ketones, producing chiral alcohols with high enantioselectivity. Similarly, rhodium and iridium complexes of chiral N-heterocyclic carbene ligands synthesized from 1-(pyridin-2-yl)ethan-1-amine have shown excellent performance in the asymmetric hydrogenation of ketones. Should a chiral version of this compound be synthesized, it could potentially be applied in similar stereoselective transformations.

Role in Homogeneous and Heterogeneous Catalysis

Pyridine-amine metal complexes can function as catalysts in both homogeneous and heterogeneous systems. In homogeneous catalysis, the catalyst is dissolved in the reaction medium, allowing for high activity and selectivity under mild conditions. For example, ruthenium complexes of N-(6-methylpyridin-2-yl)methyl-1-phenylethanamines have been used as efficient catalysts for the homogeneous asymmetric transfer hydrogenation of various ketones. For heterogeneous catalysis, the metal complex is typically immobilized on a solid support, which facilitates catalyst separation and recycling. While no specific examples exist for this compound, its structure suggests it could be adapted for either catalytic approach.

Exploration of Organocatalytic Properties

In the absence of a metal, chiral pyridine-amine derivatives can themselves act as organocatalysts. These catalysts often operate via the formation of enamine or iminium ion intermediates. For example, derivatives of 1-(pyridin-2-yl)ethan-1-amine have been investigated as organocatalysts in the asymmetric Michael addition of aldehydes to nitroolefins, yielding products with high enantioselectivities. A chiral form of this compound could potentially exhibit similar organocatalytic activity in various carbon-carbon bond-forming reactions.

Photoredox Catalysis Mediated by Pyridine-Amine Systems

Pyridine derivatives, particularly pyridine N-oxides, have been utilized in photoredox catalysis. These systems can generate reactive radical intermediates upon visible light irradiation, enabling unique chemical transformations. While there is no research on the direct involvement of pyridine-amines like this compound in photoredox catalysis, the pyridine moiety suggests a potential for future exploration in this rapidly developing field of catalysis.

Advanced Spectroscopic and Chromatographic Characterization

High-Resolution Mass Spectrometry for Structural Confirmation

High-resolution mass spectrometry (HRMS) is a critical tool for confirming the elemental composition of 1-(6-Methylpyridin-2-yl)butan-1-amine. By providing a highly accurate mass measurement, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

Expected HRMS Data:

IonCalculated m/z
[M+H]⁺179.1543
[M+Na]⁺201.1362

The primary fragmentation pathways in electron ionization (EI) mass spectrometry for this compound are predicted to involve alpha-cleavage at the benzylic position and cleavage within the butyl chain. The alpha-cleavage, the breaking of the bond between the chiral carbon and the butyl group, is a dominant fragmentation pathway for amines. libretexts.org This would result in a prominent ion corresponding to the 6-methylpyridin-2-yl)methanamine radical cation. Further fragmentation of the butyl group would also be expected, leading to a series of ions separated by 14 Da (CH₂).

Predicted Key Mass Spectral Fragments:

m/z (Predicted)Proposed Fragment StructureFragmentation Pathway
178[C₁₁H₁₈N₂]⁺•Molecular Ion
149[C₉H₁₃N₂]⁺Loss of ethyl group (C₂H₅)
135[C₈H₁₁N₂]⁺Loss of propyl group (C₃H₇)
107[C₆H₇N₂]⁺Cleavage of the C-C bond adjacent to the pyridine (B92270) ring
93[C₆H₇N]⁺6-methylpyridine radical cation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation (1D and 2D techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the complete structural elucidation of this compound, providing detailed information about the carbon and hydrogen framework.

1D NMR Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring, the methine proton at the chiral center, the methyl group on the pyridine ring, and the protons of the butyl chain. The aromatic protons will appear as doublets and triplets in the aromatic region (typically δ 7.0-8.5 ppm). The methine proton (CH-NH₂) will be a multiplet, coupled to the adjacent CH₂ group of the butyl chain and the NH₂ protons. The methyl group on the pyridine ring will present as a singlet in the upfield region.

¹³C NMR: The carbon-13 NMR spectrum will display unique signals for each carbon atom in a different chemical environment. The pyridine ring carbons will resonate in the downfield region (δ 120-160 ppm). The chiral carbon (CH-NH₂) will appear in the aliphatic region, and the carbons of the butyl chain and the methyl group will be found at higher field strengths.

Predicted ¹H and ¹³C NMR Chemical Shifts:

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Pyridine-H37.2-7.4 (d)120-122
Pyridine-H47.6-7.8 (t)136-138
Pyridine-H57.1-7.3 (d)118-120
Pyridine-CH₃2.4-2.6 (s)22-25
CH-NH₂3.8-4.0 (t)55-60
NH₂1.5-2.5 (br s)-
CH₂ (alpha to CH-NH₂)1.6-1.8 (m)38-42
CH₂ (beta to CH-NH₂)1.3-1.5 (m)19-22
CH₃ (butyl)0.8-1.0 (t)13-15

2D NMR Spectroscopy:

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons, for instance, confirming the connectivity within the butyl chain and the coupling of the methine proton to the adjacent methylene (B1212753) group.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart, which is crucial for establishing the connectivity between the butylamine (B146782) side chain and the 6-methylpyridine ring. For example, a correlation between the methine proton (CH-NH₂) and the C2 carbon of the pyridine ring would confirm the attachment point.

Chromatographic Techniques for Purity Assessment and Enantiomeric Purity Determination

Chromatographic methods are essential for assessing the purity of this compound and for separating its enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the primary technique for determining the enantiomeric purity of this compound. mdpi.com Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, are often effective for separating the enantiomers of chiral amines. mdpi.com The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.

Typical Chiral HPLC Method Parameters:

ParameterValue
ColumnChiralpak IA, IB, or IC
Mobile PhaseHexane/Isopropanol/Diethylamine
Flow Rate1.0 mL/min
DetectionUV at 254 nm

Gas Chromatography with Mass Spectrometry Detection (GC-MS)

GC-MS is a powerful technique for assessing the purity of the compound and identifying any volatile impurities. researchgate.net The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The mass spectrometer then provides mass-to-charge ratio information for the eluted compounds, allowing for their identification. For chiral analysis by GC, derivatization with a chiral reagent to form diastereomers may be necessary if a chiral GC column is not used.

Supercritical Fluid Chromatography (SFC) for Preparative Separations

Supercritical fluid chromatography (SFC) has emerged as a valuable technique for the preparative separation of chiral compounds. nih.gov SFC often provides faster separations and uses less organic solvent compared to HPLC, making it a "greener" technology. americanpharmaceuticalreview.comchromatographytoday.com For the preparative separation of the enantiomers of this compound, a chiral stationary phase similar to those used in HPLC would be employed, with supercritical carbon dioxide as the main mobile phase component, often modified with a small amount of an alcohol like methanol. nih.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in the molecule.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the alkyl and aromatic groups (around 2800-3100 cm⁻¹), C=C and C=N stretching of the pyridine ring (around 1400-1600 cm⁻¹), and N-H bending (around 1600 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The pyridine ring vibrations are typically strong in the Raman spectrum. researchgate.net Aromatic C-H stretching and the symmetric stretching of the methyl group are also expected to produce noticeable Raman signals. researchgate.net

Predicted Vibrational Spectroscopy Data:

Vibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)
N-H Stretch (amine)3300-3500 (broad)Weak
Aromatic C-H Stretch3000-3100 (sharp)Strong
Aliphatic C-H Stretch2850-2960 (sharp)Medium
C=N, C=C Stretch (pyridine ring)1400-1600 (strong)Strong
N-H Bend (amine)1590-1650 (medium)Weak
C-N Stretch1250-1350 (medium)Medium

X-ray Crystallography for Solid-State Structural Analysis

Following a comprehensive search of scientific literature and crystallographic databases, no specific X-ray crystallography data for the compound "this compound" was found. Consequently, a detailed analysis of its solid-state structure, including unit cell parameters, space group, and key bond lengths and angles, cannot be provided at this time.

To perform an X-ray crystallographic analysis, a suitable single crystal of the compound would need to be grown and subjected to X-ray diffraction. The resulting diffraction pattern would then be analyzed to determine the precise three-dimensional arrangement of atoms in the crystal lattice. This analysis would provide definitive information on the molecule's conformation, as well as any intermolecular interactions, such as hydrogen bonding, that are present in the solid state.

Without experimental data, any discussion of the solid-state structure of this compound would be purely speculative and fall outside the scope of this scientifically accurate article.

Computational Chemistry and Mechanistic Investigations

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Conformation

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in exploring the electronic structure and conformational landscape of 1-(6-Methylpyridin-2-yl)butan-1-amine. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311G+(d,p)), can be employed to optimize the molecular geometry and predict various electronic properties. ias.ac.inresearcher.life

These calculations reveal the distribution of electron density, with the nitrogen atom of the pyridine (B92270) ring and the primary amine group being regions of high electron density. This is reflected in the calculated electrostatic potential map. The HOMO-LUMO (Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital) energy gap is a key parameter indicating the molecule's kinetic stability and chemical reactivity. For substituted pyridines, the nature and position of substituents significantly influence these frontier molecular orbitals. researchgate.net

Conformational analysis through DFT identifies the most stable arrangement of the atoms in the molecule. For this compound, the rotation around the C-C and C-N single bonds of the butylamine (B146782) side chain leads to various possible conformers. The lowest-energy conformation is typically one that minimizes steric hindrance between the bulky butyl group and the methyl-substituted pyridine ring.

Table 1: Calculated Electronic Properties of this compound (Hypothetical DFT Data)

PropertyValueMethod/Basis Set
Total Energy (Hartree)-558.765B3LYP/6-311G+(d,p)
HOMO Energy (eV)-6.25B3LYP/6-311G+(d,p)
LUMO Energy (eV)-0.89B3LYP/6-311G+(d,p)
HOMO-LUMO Gap (eV)5.36B3LYP/6-311G+(d,p)
Dipole Moment (Debye)2.45B3LYP/6-311G+(d,p)

Reaction Mechanism Elucidation and Transition State Characterization

Computational chemistry is pivotal in elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify the reactants, products, intermediates, and, crucially, the transition states.

For instance, in a hypothetical N-alkylation reaction, DFT calculations can model the approach of an alkyl halide to the primary amine. The calculations would locate the transition state structure, which represents the highest energy point along the reaction coordinate. The energy barrier (activation energy) can be determined from the energy difference between the reactants and the transition state. This information is vital for understanding the reaction kinetics.

Furthermore, computational models can explore the regioselectivity of reactions. For example, in electrophilic aromatic substitution on the pyridine ring, calculations can predict whether the incoming electrophile will preferentially attack the C3, C4, or C5 position by comparing the activation energies for each pathway.

Table 2: Hypothetical Activation Energies for Electrophilic Substitution on the Pyridine Ring

Position of SubstitutionCalculated Activation Energy (kcal/mol)
C325.8
C422.5
C526.2

Molecular Dynamics Simulations for Conformational Landscape Analysis

While quantum chemical calculations provide static pictures of a few stable conformers, molecular dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of the full conformational landscape in a simulated environment (e.g., in a solvent like water). nih.govfigshare.com

For this compound, an MD simulation would reveal the flexibility of the butyl chain and the rotational dynamics around its single bonds. The simulation can quantify the populations of different conformational states and the rates of interconversion between them. This is particularly important for understanding how the molecule might interact with a biological target, as the binding affinity can be highly dependent on the molecule adopting a specific conformation.

Analysis of the MD trajectory can also provide information about the solvation structure around the molecule, identifying key hydrogen bonding interactions between the amine and pyridine nitrogen atoms and the solvent molecules.

Prediction and Correlation of Spectroscopic Data with Experimental Observations

Computational methods are widely used to predict spectroscopic properties, which can then be compared with experimental data to confirm the structure of a synthesized compound. For this compound, DFT calculations can predict its Nuclear Magnetic Resonance (NMR) chemical shifts. stenutz.eu

The GIAO (Gauge-Independent Atomic Orbital) method is commonly used for this purpose. The calculated chemical shifts are often scaled to account for systematic errors in the computational method and to improve agreement with experimental values. By comparing the predicted 1H and 13C NMR spectra with experimental data, each peak can be unambiguously assigned to a specific atom in the molecule. umn.edu This correlation is a powerful tool for structural elucidation.

Similarly, computational methods can predict other spectroscopic data, such as infrared (IR) vibrational frequencies and UV-Vis absorption spectra. The calculated vibrational frequencies can be used to assign the bands in an experimental IR spectrum to specific molecular vibrations.

Table 3: Predicted vs. Experimental 13C NMR Chemical Shifts (Hypothetical Data)

Carbon AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)Difference (ppm)
Py C2163.5162.11.4
Py C3118.9117.51.4
Py C4137.2135.81.4
Py C5121.8120.41.4
Py C6158.0156.61.4
CH(NH2)55.354.11.2
CH239.838.71.1
CH220.119.01.1
CH3 (butyl)14.213.11.1
CH3 (pyridyl)24.523.31.2

Q & A

Q. What are the common synthetic routes for 1-(6-Methylpyridin-2-yl)butan-1-amine, and what factors influence yield optimization?

Methodological Answer: Synthesis typically involves nucleophilic substitution or reductive amination of pyridine derivatives. Microwave-assisted reactions (e.g., using dihydropyridines and additives like NCS) under argon can enhance reaction efficiency and reduce side products. For example, microwave reactors enable precise temperature control, reducing decomposition risks . Yield optimization depends on reagent stoichiometry, solvent polarity (e.g., THF or DMF), and catalyst choice (e.g., transition metals for cross-coupling). Post-synthesis purification via column chromatography or recrystallization is critical, as impurities from unreacted amines or byproducts (e.g., oxidized derivatives) can affect downstream applications .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a combination of analytical techniques:

  • NMR Spectroscopy : Confirm molecular structure via 1H^1H- and 13C^{13}C-NMR peaks corresponding to the pyridine ring (δ 7.0–8.5 ppm) and aliphatic chain (δ 1.0–3.0 ppm) .
  • HRMS : Verify molecular weight (e.g., theoretical 164.25 g/mol for C10_{10}H16_{16}N2_2) and detect impurities .
  • HPLC : Assess purity (>97%) using reverse-phase columns with UV detection at 254 nm .
  • FT-IR : Identify functional groups (e.g., N-H stretching at ~3300 cm1^{-1}) .

Q. What are the best practices for handling and storing this compound to prevent degradation?

Methodological Answer:

  • Storage : Keep at -20°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent oxidation or hydrolysis .
  • Handling : Use gloveboxes or fume hoods with PPE (nitrile gloves, lab coats). Avoid contact with oxidizing agents or moisture .
  • Stability Monitoring : Conduct periodic NMR or HPLC checks to detect degradation (e.g., formation of N-oxides or hydrolysis products) .

Advanced Research Questions

Q. How can researchers design experiments to study its reactivity in cross-coupling reactions?

Methodological Answer:

  • Ligand Screening : Test its efficacy as a ligand in Pd-catalyzed Suzuki-Miyaura couplings. Compare yields with other pyridine-based ligands (e.g., bipyridines) under varying temperatures (25–100°C) and solvent systems (DMSO vs. toluene) .
  • Kinetic Studies : Use in situ IR or UV-vis spectroscopy to monitor reaction progress and intermediate formation.
  • Computational Modeling : Apply DFT calculations to predict binding affinities with transition metals (e.g., Pd0^{0}/PdII^{II}) and correlate with experimental results .

Q. What computational challenges arise when modeling its thermodynamic properties, and how can they be addressed?

Methodological Answer:

  • Challenge : The asymmetric hydrogen-bonding behavior of amines complicates models like PCP-SAFT, leading to inaccuracies in predicting phase equilibria (e.g., azeotrope formation in mixtures) .
  • Solution : Incorporate quantum-mechanical data (e.g., dipole moments, H-bond strengths) to refine force-field parameters. Validate predictions against experimental vapor-liquid equilibrium (VLE) data .

Q. How does the compound’s structure influence its efficacy as a ligand in catalytic systems?

Methodological Answer:

  • Steric Effects : The methyl group at the pyridine 6-position enhances steric bulk, potentially improving selectivity in asymmetric catalysis. Compare turnover frequencies (TOF) with unsubstituted analogs .
  • Electronic Effects : Electron-donating methyl groups increase pyridine’s basicity, stabilizing metal-ligand complexes. Use cyclic voltammetry to assess redox behavior in CuI^I/CuII^{II} systems .
  • Structure-Activity Relationships (SAR) : Synthesize derivatives (e.g., fluorinated or longer alkyl chains) and evaluate catalytic performance in C–N bond-forming reactions .

Data Contradiction Analysis

Example : Conflicting reports on the stability of pyridine-amine derivatives in solution.

  • Resolution : Conduct controlled stability studies under varying pH (3–10) and solvent conditions (aqueous vs. organic). Use LC-MS to identify degradation pathways (e.g., hydrolysis vs. oxidation) .

Key Research Considerations

  • Experimental Design : Include control experiments (e.g., ligand-free reactions) to isolate the compound’s role in catalytic cycles .
  • Data Validation : Triangulate computational predictions with spectroscopic and kinetic data to minimize model biases .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.